molecular formula C3H7NO2 B039074 Beta-alanine 13C3,15N CAS No. 285978-07-6

Beta-alanine 13C3,15N

Cat. No.: B039074
CAS No.: 285978-07-6
M. Wt: 93.065 g/mol
InChI Key: UCMIRNVEIXFBKS-JCDJMFQYSA-N
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Description

Beta-alanine 13C3,15N, also known as 3-aminopropionic acid-13C3,15N, is a labeled version of the naturally occurring beta-alanine. This compound is isotopically enriched with carbon-13 and nitrogen-15, making it useful in various scientific research applications. The molecular formula is H215N13CH213CH213CO2H, and it has a molecular weight of 93.06 g/mol .

Mechanism of Action

Target of Action

Beta-alanine 13C3,15N, also known as 2-Carboxyethylamine-13C3,15N or 3-Aminopropanoic acid-13C3,15N, is a non-essential amino acid . Its primary target is the carnosine synthesis pathway in cells . Carnosine is a dipeptide molecule that plays a crucial role in muscle endurance, preventing muscle fatigue, and maintaining acid-base balance during high-intensity exercise .

Mode of Action

This compound is metabolized into carnosine in cells . This conversion involves the enzyme carnosine synthase, which combines beta-alanine with histidine to form carnosine . As a result, the concentration of carnosine in muscle cells increases, enhancing the cells’ ability to buffer protons and delay the onset of muscle fatigue .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carnosine synthesis pathway . By increasing the availability of beta-alanine, the rate of carnosine synthesis is enhanced . Carnosine then acts as a buffer in muscle cells, neutralizing the hydrogen ions produced during high-intensity exercise and helping to maintain the pH balance within the cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Beta-alanine is rapidly absorbed and distributed to various tissues, including skeletal muscle . It is then metabolized into carnosine, which can be stored in cells for later use . Any unmetabolized Beta-alanine or breakdown products of carnosine are excreted in the urine .

Result of Action

The primary result of this compound action is an increase in intracellular carnosine concentrations . This increase enhances the muscle’s buffering capacity, delaying the onset of fatigue during high-intensity exercise . It may also have antioxidant and anti-aging effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of carnosine synthesis may be affected by the availability of histidine, the other substrate required for carnosine synthesis . Additionally, factors such as diet, exercise intensity, and individual metabolic rates can influence the effectiveness and stability of Beta-alanine supplementation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-alanine 13C3,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes without significant loss.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using the same principles as laboratory-scale preparation but with enhanced efficiency and yield. The use of advanced purification techniques ensures the high isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Beta-alanine 13C3,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of beta-alanine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-alanine 13C3,15N is unique due to its specific isotopic labeling, which allows for detailed metabolic and biochemical studies. Its incorporation into metabolic pathways can be precisely tracked, providing valuable insights into various biological processes .

Properties

IUPAC Name

3-(15N)azanyl(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIRNVEIXFBKS-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][15NH2])[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583981
Record name beta-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285978-07-6
Record name beta-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
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Synthesis routes and methods II

Procedure details

Briefly the instant process is based on the discovery that the hydrolysis of beta-amino propionitrile with aqueous potassium hydroxide followed by sulfuric acid conversion of the potassium salt of beta alanine produces free beta alanine and insoluble potassium sulfate, the entrained portions of which, amounting to about 10% by weight, do not interfere with the subsequent conversion to calcium beta alanate, provided essentially anhydrous conditions are maintained. And, quite unexpectedly the presence of the potassium sulfate impurities does not interfere with the subsequent reaction of the pantoyl lactone to produce relatively pure calcium pantothenate (dl). Furthermore, the reactions are carried out using ordinary stainless steel or steel equipment, using inexpensive materials and no complicated purification or resin treatment steps are necessary.
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Synthesis routes and methods III

Procedure details

In 10 ml of water, 226 mg (1 m.mol) of carnosine and 84 mg (1 m.mol) of sodium hydrogen carbonate were dissolved. The resultant solution and a solution of 380 mg (1 m.mol) of the N-hydroxysuccinimide ester of oleic acid of high purity obtained in Reference Example in 10 ml of tetrahydroxyfuran added thereto were stirred at normal room temperature with a magnetic stirrer and thus left reacting with each other for 15 hours. From the resultant reaction solution, about 200 mg of N-oleoyl-carnosine of high purity was obtained by acidifying the reaction solution with 6N hydrochloric acid, extracting the acidified reaction product from ethyl acetate, and repeatedly subjecting the extract to a treatment for crystallization with hexane/ethyl acetate (4:1 v/v). This N-oleoyl-carnosine was analyzed by IR, , 1H-NMR and 13C-NMR. In the infrared spectrum, the absorption peaks, region of 2,920 cm-1 and 2,830 cm-1 (CH expansion), originating in oleic acid and the absorption peaks, 1,650 to 1,400 cm-1 (C=C, C=N expansion), originating in imidazole were discernible. Further, a marked decrease was found in the peak, 1,4580 cm-1 (NH deformation), prominent in the chart of carnosine. In the 1H-NMR spectrum, a chemical shift of the C9, C10 cis-form proton in the magnitude of 5.30 ppm originating in oleic acid was discernible. The integral ratio implied the presence of an amide bond between an oleic acid and a carnosine. From the --COOH of oleic acid, the magnitude of chemical shift of the proton of carbon at the alpha position was found to have shifted from 2.30 ppm to 2.00 ppm and that of chemical shift of the proton of carbon at the beta position was found to have shifted from 1.60 ppm to 1.45 ppm. In the 13C-NMR spectrum, the magnitude of chemical shift of the carbon of --COOH of oleic acid was found to have shifted from 180.40 ppm to 170.59 ppm. These results indicate that the oleic acid formed an amide bond with the beta-alanine residue of carnosine. The infrared absorption spectrum is shown in FIG. 1.
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tetrahydroxyfuran
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N-oleoyl-carnosine
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226 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-alanine 13C3,15N
Reactant of Route 2
Beta-alanine 13C3,15N
Reactant of Route 3
Beta-alanine 13C3,15N
Reactant of Route 4
Beta-alanine 13C3,15N
Reactant of Route 5
Beta-alanine 13C3,15N
Reactant of Route 6
Beta-alanine 13C3,15N

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